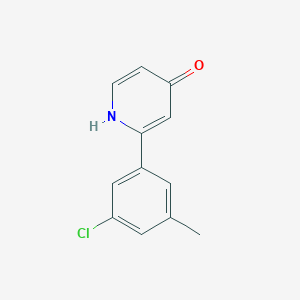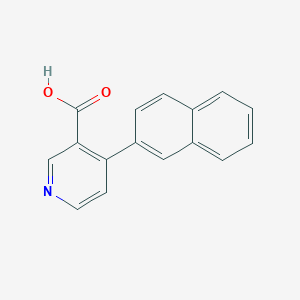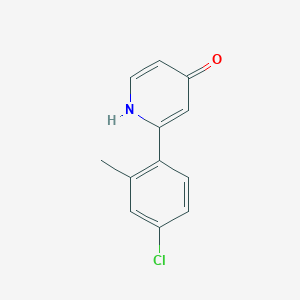
2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine, 95% (2-CMPH-95) is a chemical compound that has been widely studied in the scientific community due to its various applications in research and laboratory experiments. The compound is a white crystalline solid with a melting point of 129-130°C and a boiling point of 300°C. It is soluble in water, ethanol, and methanol and is insoluble in ether and benzene. It is also known as 4-chloro-2-methylphenyl-4-hydroxypyridine and is represented by the chemical formula C8H8ClNO.
作用機序
The exact mechanism of action of 2-CMPH-95 is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-CMPH-95 has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, the compound has been found to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
2-CMPH-95 has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also stable and soluble in a variety of solvents, making it suitable for use in a wide range of experiments.
However, there are some limitations to using 2-CMPH-95 in laboratory experiments. It is not very soluble in organic solvents, and it can react with other compounds in the presence of light and oxygen. In addition, the compound is toxic if ingested and can cause skin irritation when it comes into contact with the skin.
将来の方向性
There are many potential future directions for the use of 2-CMPH-95 in scientific research. For example, further research could be conducted to explore the compound’s potential applications in medicine and agriculture. In addition, further studies could be done to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to explore the use of 2-CMPH-95 as a catalyst in chemical reactions.
合成法
2-CMPH-95 can be synthesized through a Sandmeyer reaction using 4-chloro-2-methylphenyl bromide and sodium hydroxide. The reaction yields a dibromide intermediate, which is then treated with hydroxypyridine to form 2-CMPH-95. The reaction is typically carried out in aqueous solution in an inert atmosphere such as nitrogen or argon.
科学的研究の応用
2-CMPH-95 is used in scientific research for a variety of purposes. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other compounds, such as 5-fluorouracil, a chemotherapy drug. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, the compound has been studied for its potential applications in the fields of medicine and agriculture.
特性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQLQLLDQKNOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692586 |
Source


|
| Record name | 2-(3-Chloro-4-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine | |
CAS RN |
1261962-46-2 |
Source


|
| Record name | 2-(3-Chloro-4-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














